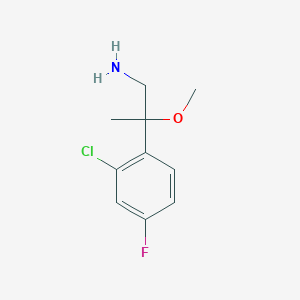![molecular formula C5H4BrF3N2O B13584161 [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the imidazole ring, along with a methanol group. These structural features confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a trifluoromethylated reagent in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom or the imidazole ring, resulting in the formation of debrominated or hydrogenated products.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
Oxidation: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]formaldehyde or [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid.
Reduction: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its imidazole ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors or receptor ligands .
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the formulation of advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
[5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole]: This compound shares the trifluoromethyl and bromine substituents but has a different heterocyclic core, which can result in different chemical and biological properties.
[2-bromo-5-(trifluoromethyl)phenyl]methanol: Similar in having bromine and trifluoromethyl groups, but with a phenyl ring instead of an imidazole ring, leading to different reactivity and applications.
Uniqueness: The presence of both bromine and trifluoromethyl groups on the imidazole ring of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol imparts unique electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding interactions, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C5H4BrF3N2O |
|---|---|
Poids moléculaire |
245.00 g/mol |
Nom IUPAC |
[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H4BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1,12H,2H2 |
Clé InChI |
DIUWZPHVFVNXAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C(=N1)CO)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


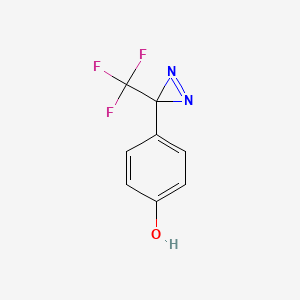
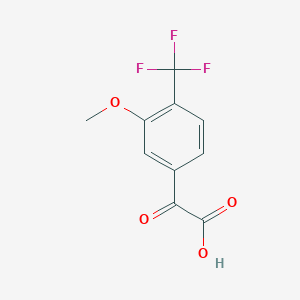

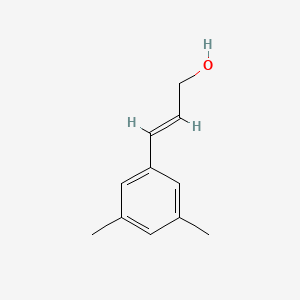
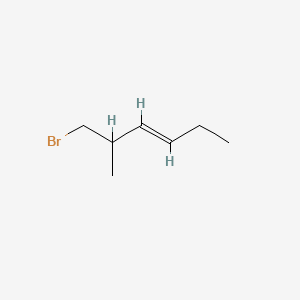


![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)
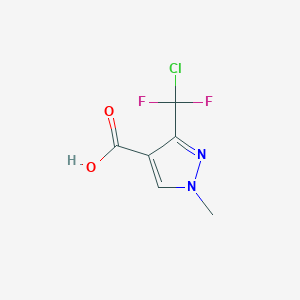

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

